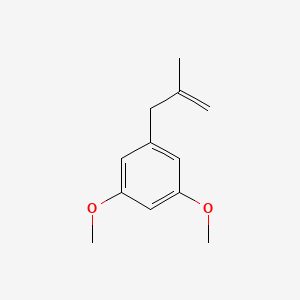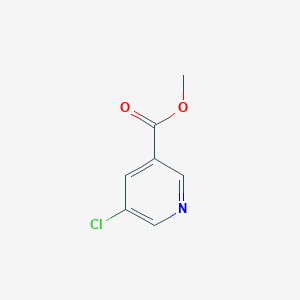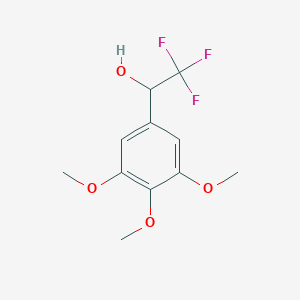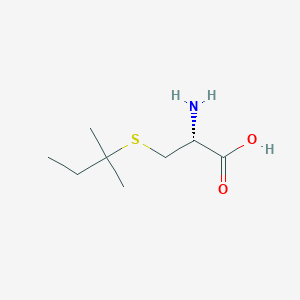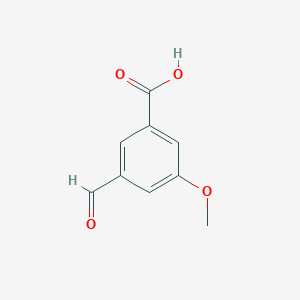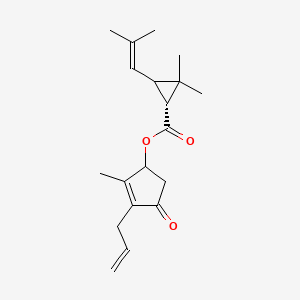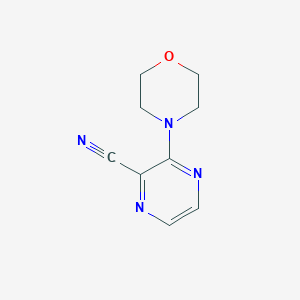
4,6-二氯-2-(三氟甲基)嘧啶
描述
4,6-Dichloro-2-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5HCl2F3N2. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyrimidine ring.
科学研究应用
4,6-Dichloro-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
It’s known that many pyrimidine derivatives interact with various enzymes and receptors in the body .
Mode of Action
Pyrimidine derivatives often work by interacting with their targets, leading to changes in the function of those targets .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical pathways .
Pharmacokinetics
These properties greatly influence the bioavailability of a compound .
Result of Action
The effects of a compound are usually related to its interaction with its targets .
生化分析
Biochemical Properties
4,6-Dichloro-2-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This compound can also interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their structure and function. Additionally, 4,6-Dichloro-2-(trifluoromethyl)pyrimidine can form complexes with metal ions, which can further influence its biochemical activity .
Cellular Effects
The effects of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases, which are crucial for cell signaling. By affecting these pathways, 4,6-Dichloro-2-(trifluoromethyl)pyrimidine can alter the expression of specific genes, leading to changes in cellular behavior and metabolism .
Molecular Mechanism
At the molecular level, 4,6-Dichloro-2-(trifluoromethyl)pyrimidine exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. Additionally, 4,6-Dichloro-2-(trifluoromethyl)pyrimidine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to 4,6-Dichloro-2-(trifluoromethyl)pyrimidine has been shown to affect cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies have shown that high doses of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine can cause significant physiological changes, including organ damage and altered metabolic function. It is crucial to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
4,6-Dichloro-2-(trifluoromethyl)pyrimidine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biochemical activities. This compound can also affect metabolic flux by altering the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4,6-Dichloro-2-(trifluoromethyl)pyrimidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The distribution of this compound within tissues can be influenced by factors such as its lipophilicity and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can influence metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 2,4,6-trichloropyrimidine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as diisopropylethylamine and a solvent like dioxane, with heating at around 70°C .
Industrial Production Methods
Industrial production of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .
化学反应分析
Types of Reactions
4,6-Dichloro-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: Often use palladium catalysts and bases like cesium carbonate in solvents such as dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyrimidine derivatives, while coupling reactions produce biaryl pyrimidines .
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
- 4,6-Dichloropyrimidine
- 2,4,6-Trichloropyrimidine
Uniqueness
4,6-Dichloro-2-(trifluoromethyl)pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. These functional groups enhance its reactivity and make it a valuable intermediate in the synthesis of various complex molecules .
属性
IUPAC Name |
4,6-dichloro-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2/c6-2-1-3(7)12-4(11-2)5(8,9)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWVAJQVYBRTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577249 | |
| Record name | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-24-8 | |
| Record name | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-2-trifluoromethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


